Cas no 6027-14-1 ((R)-2-Amino-4-mercaptobutanoic acid)

(R)-2-Amino-4-mercaptobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-4-mercaptobutanoic acid
- D-Homocysteine
- (R)-2-amino-4-mercapto-butyric acid
- AC1L34VY
- AC1Q5R11
- AR-1I3701
- CTK2F6397
- D-homocystine
- (2R)-2-amino-4-sulfanyl-butanoic acid
- X729OQK9H3
- Homocysteine, D-
- D- homocysteine
- (2R)-2-amino-4-sulfanylbutanoic acid
- 8982AB
- FCH933681
- AK117565
- AX8039073
- ST2408146
- Butyricacid,2-amino-4-mercapto-,D-(8CI)
- A8578
- 027H141
- (R)-2-Amino-4-mercaptobutanoicacid
- DTXCID10131511
- HOMOCYSTEINE D-FORM [MI]
- 6027-14-1
- CHEBI:183322
- UNII-X729OQK9H3
- MFCD09842578
- Butyric acid, 2-amino-4-mercapto-, D- (8CI)
- (R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH)
- SCHEMBL601148
- CS-13430
- Q27293623
- HY-77801
- DB-351177
- BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, D-
- DTXSID90209020
- HOMOCYSTEINE D-FORM
- (2R)-2-ammonio-4-mercaptobutanoate
- KCY
- CS-M1780
- (2R)-2-amino-4-sulanylbutanoic acid
- AKOS016843916
-
- MDL: MFCD09842578
- インチ: 1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1
- InChIKey: FFFHZYDWPBMWHY-GSVOUGTGSA-N
- ほほえんだ: S([H])C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 135.03547
- どういたいしつりょう: 135.035399
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3
- 疎水性パラメータ計算基準値(XlogP): -3.4
じっけんとくせい
- ゆうかいてん: 226.25 °C
- PSA: 63.32
- LogP: 0.41850
(R)-2-Amino-4-mercaptobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H591955-25mg |
D-Homocysteine |
6027-14-1 | 25mg |
$ 150.00 | 2023-09-07 | ||
TRC | H591955-2.5g |
D-Homocysteine |
6027-14-1 | 2.5g |
1175.00 | 2021-08-05 | ||
TRC | H591955-100mg |
D-Homocysteine |
6027-14-1 | 100mg |
$ 471.00 | 2023-09-07 | ||
abcr | AB443239-25mg |
(R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH); . |
6027-14-1 | 25mg |
€302.90 | 2025-03-19 | ||
Aaron | AR00ED23-50mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 50mg |
$95.00 | 2025-02-10 | |
Aaron | AR00ED23-25mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 25mg |
$60.00 | 2025-02-10 | |
Aaron | AR00ED23-100mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 100mg |
$161.00 | 2025-02-10 | |
Ambeed | A789278-50mg |
(R)-2-Amino-4-mercaptobutanoic acid |
6027-14-1 | 98% | 50mg |
$139.0 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0588-100mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 95% | 100mg |
¥1563.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y0985157-1g |
(R)-2-amino-4-mercaptobutanoic acid |
6027-14-1 | 95% | 1g |
$880 | 2025-02-24 |
(R)-2-Amino-4-mercaptobutanoic acid 関連文献
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Alethea B. Tabor Org. Biomol. Chem. 2011 9 7606
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2. Editorial report on nomenclature, 1951
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3. 887. Some potential amino-acid antagonists and related compoundsT. A. Connors,A. B. Mauger,Margaret A. Peutherer,W. C. J. Ross J. Chem. Soc. 1962 4601
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4. Diastereospecific, enzymically catalysed transmethylation from S-methyl-L-methionine to L-homocysteine, a naturally occurring processGunnar Grue-S?rensen,Ebbe Kelstrup,Anders Kj?r,J?rgen ?gaard Madsen J. Chem. Soc. Perkin Trans. 1 1984 1091
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Sourav Bej,Abhijit Hazra,Riyanka Das,Sourav Kr. Saha,Montserrat Corbella,Priyabrata Banerjee New J. Chem. 2020 44 14712
(R)-2-Amino-4-mercaptobutanoic acidに関する追加情報
Introduction to (R)-2-Amino-4-mercaptobutanoic Acid (CAS No. 6027-14-1)
The compound (R)-2-Amino-4-mercaptobutanoic acid, identified by its CAS number 6027-14-1, is a significant molecule in the field of chemo-biopharmaceuticals. This enantiomerically pure compound has garnered attention due to its unique structural and functional properties, making it a valuable candidate for various biochemical applications. The presence of both an amino group and a thiol group in its molecular structure endows it with versatile reactivity, which is highly beneficial in the synthesis of complex biomolecules and drug intermediates.
In recent years, the demand for chiral compounds in pharmaceuticals has surged, driven by the need for more effective and selective drug molecules. The (R)-configuration of this compound is particularly noteworthy, as it ensures high enantiomeric purity, which is crucial for achieving optimal pharmacological outcomes. Research has demonstrated that enantiopure compounds often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. This has spurred extensive interest in developing synthetic methodologies that can efficiently produce such enantiomerically pure compounds.
The molecular structure of (R)-2-Amino-4-mercaptobutanoic acid consists of a four-carbon chain with an amino group at the second carbon and a thiol group at the fourth carbon. This configuration allows for multiple functionalization possibilities, making it a versatile building block in organic synthesis. The thiol group, in particular, is highly reactive and can participate in various chemical transformations, including disulfide bond formation, which is crucial in protein stabilization and bioconjugation processes.
Current research in the field of chemo-biopharmaceuticals has highlighted the importance of such amino acid derivatives in drug development. For instance, studies have shown that derivatives of this compound can serve as key intermediates in the synthesis of protease inhibitors, which are essential in treating various infectious diseases and cancer. The ability to introduce specific functional groups while maintaining enantiomeric purity makes this compound an invaluable asset in medicinal chemistry.
Advances in synthetic chemistry have enabled the development of more efficient and sustainable methods for producing (R)-2-Amino-4-mercaptobutanoic acid. Catalytic asymmetric synthesis, for example, has emerged as a powerful tool for achieving high enantiomeric excesses without the need for harsh conditions or excessive waste generation. These methods align with the growing emphasis on green chemistry principles, ensuring that the production of such compounds is both environmentally friendly and economically viable.
In addition to its pharmaceutical applications, this compound has found utility in materials science and biotechnology. Its ability to form stable disulfide bonds makes it a suitable candidate for designing smart materials that can respond to environmental stimuli. Furthermore, its role as a precursor in peptide synthesis has opened new avenues for developing novel biomaterials with tailored properties.
The latest research also highlights the potential of (R)-2-Amino-4-mercaptobutanoic acid in therapeutic areas beyond traditional pharmaceuticals. For instance, studies have explored its use in regenerative medicine, where its ability to promote cell adhesion and tissue formation could lead to innovative treatments for wound healing and tissue engineering. These findings underscore the broad applicability of this compound and its derivatives in addressing complex biological challenges.
As our understanding of molecular interactions continues to evolve, the demand for specialized compounds like (R)-2-Amino-4-mercaptobutanoic acid is expected to grow. Ongoing research efforts are focused on expanding the synthetic toolkit available for producing enantiomerically pure compounds, which will further enhance their utility in drug discovery and development. Collaborative efforts between academia and industry are crucial in driving these advancements and translating them into tangible benefits for society.
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